molecular formula C17H19BO3 B6283578 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbaldehyde CAS No. 1381940-44-8

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbaldehyde

Cat. No.: B6283578
CAS No.: 1381940-44-8
M. Wt: 282.1 g/mol
InChI Key: QIVASFACMOHKLY-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbaldehyde is an organic compound that features a naphthalene ring substituted with a dioxaborolane group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbaldehyde typically involves the borylation of a naphthalene derivative. One common method is the palladium-catalyzed borylation of a naphthalene precursor using bis(pinacolato)diboron. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the boronate ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the development of fluorescent probes and sensors due to its ability to form stable boronate esters with diols and other biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of biologically active compounds.

    Industry: Utilized in the production of advanced materials, including polymers and electronic devices.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester used in similar cross-coupling reactions.

    2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronate ester with applications in organic synthesis.

  • **Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a

Properties

CAS No.

1381940-44-8

Molecular Formula

C17H19BO3

Molecular Weight

282.1 g/mol

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbaldehyde

InChI

InChI=1S/C17H19BO3/c1-16(2)17(3,4)21-18(20-16)15-8-7-13-9-12(11-19)5-6-14(13)10-15/h5-11H,1-4H3

InChI Key

QIVASFACMOHKLY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)C=O

Purity

95

Origin of Product

United States

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